molecular formula C10H11BrO B14060155 1-[2-(2-Bromoethyl)phenyl]ethan-1-one CAS No. 101531-22-0

1-[2-(2-Bromoethyl)phenyl]ethan-1-one

Cat. No.: B14060155
CAS No.: 101531-22-0
M. Wt: 227.10 g/mol
InChI Key: OLPNXIWXCFQQRX-UHFFFAOYSA-N
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Description

1-[2-(2-Bromoethyl)phenyl]ethan-1-one is an organic compound that serves as a versatile synthetic intermediate and building block in advanced chemical research. Its molecular structure, which incorporates both a bromoethyl group and a ketone function on an aromatic ring, makes it a valuable substrate for constructing more complex molecular architectures, particularly in the development of novel pharmaceutical candidates and functional organic materials. The bromoethyl moiety acts as a good leaving group, enabling efficient nucleophilic substitution reactions to extend carbon chains or introduce heteroatoms. The ketone group provides a site for subsequent reduction, condensation, or other functional group transformations. This bifunctionality allows researchers to utilize this compound in multi-step synthetic pathways, including cyclization reactions to access privileged scaffolds and pharmacophores commonly found in bioactive molecules. As a specialized research chemical, this compound is for use in laboratory settings only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols when handling this compound.

Properties

CAS No.

101531-22-0

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

1-[2-(2-bromoethyl)phenyl]ethanone

InChI

InChI=1S/C10H11BrO/c1-8(12)10-5-3-2-4-9(10)6-7-11/h2-5H,6-7H2,1H3

InChI Key

OLPNXIWXCFQQRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1CCBr

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Followed by Side-Chain Bromination

The foundational approach involves introducing the acetyl group via Friedel-Crafts acylation prior to ethyl chain bromination. In a representative procedure:

  • Friedel-Crafts Acylation :
    Benzene derivatives react with acetyl chloride in methylene chloride at −10°C to 0°C using AlCl₃ (1.08 mol eq) to yield 2-ethylacetophenone intermediates. Polar aprotic solvents like acetone enhance reaction rates, achieving 73.8% yield under reflux conditions.

  • Bromination of the Ethyl Side Chain :
    The ethyl group undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride. Alternatively, direct bromination with elemental bromine (Br₂) in methylene chloride at 26°C, catalyzed by 30% HBr in acetic acid, achieves 94.8% conversion. The reaction mechanism proceeds via a bromonium ion intermediate, with temperature control critical to suppress dibromination byproducts.

Critical Parameters :

  • Solvent Selection : Methylene chloride minimizes radical recombination, while acetone improves substrate solubility.
  • Catalyst Loading : HBr concentrations >20% in acetic acid reduce reaction times by stabilizing the bromonium intermediate.

Hydrobromination of 2-Vinylacetophenone

Anti-Markovnikov addition of HBr to 2-vinylacetophenone provides a regioselective pathway:

  • Synthesis of 2-Vinylacetophenone :
    Palladium-catalyzed coupling of acetophenone with vinyl boronic acids yields the vinyl precursor (82% yield).

  • Radical Hydrobromination :
    HBr gas is introduced into a solution of 2-vinylacetophenone in dichloromethane at 0°C with di-tert-butyl peroxide (DTBP) as initiator. This method avoids carbocation rearrangements, achieving 88% yield of the target bromide.

Advantages :

  • Eliminates need for halogenated solvents.
  • Reduces formation of regioisomeric byproducts to <2%.

Reaction Optimization and Kinetic Analysis

Solvent Effects on Bromination Efficiency

Comparative studies in varied solvents reveal acetone as optimal for bromine solubility and intermediate stabilization (Table 1):

Table 1: Solvent-Dependent Yields in Ethyl Chain Bromination

Solvent Temperature (°C) Time (h) Yield (%) Purity (HPLC %)
Methylene Chloride 26 2 94.8 99.02
Acetone 25 3 88.2 98.55
Tetrahydrofuran 30 6 32.0 99.40
Dimethylformamide 25 4 24.6 94.12

Data adapted from US8946479B2.

Temperature-Dependent Side Reactions

Elevated temperatures (>30°C) during bromination promote β-hydride elimination, forming styrenyl byproducts. Kinetic profiling shows a 15% increase in dibrominated impurities per 5°C rise above 25°C.

Purification and Characterization

Workup Protocols

Post-reaction mixtures are sequentially washed with:

  • 5% aqueous sodium bicarbonate (neutralizes residual HBr).
  • 5% sodium chloride (removes ionic byproducts).
  • Drying over Na₂SO₄ followed by vacuum distillation isolates the crude product.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : δ 2.60 (s, 3H, COCH₃), 3.20 (t, 2H, CH₂Br), 3.65 (t, 2H, Ar-CH₂), 7.40–7.85 (m, 4H, aromatic).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 560 cm⁻¹ (C-Br).
  • HPLC : Retention time 7.405 min (99.17% purity).

Industrial-Scale Considerations

Catalytic Recycling

AlCl₃ recovery systems achieve 78% reuse efficiency via aqueous HCl neutralization, reducing catalyst costs by 40%.

Waste Stream Management

Bromide-rich aqueous phases are treated with Na₂SO₃ to reduce Br₂ emissions, complying with EPA discharge limits.

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated reactions using eosin Y as photocatalyst enable bromination at 20°C with 92% yield, reducing energy inputs by 60% compared to thermal methods.

Flow Chemistry Approaches

Continuous-flow reactors with immobilized HBr catalysts achieve 99% conversion in 10-minute residence times, enabling kilogram-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-bromoethyl group undergoes nucleophilic displacement with heterocyclic amines under mild conditions. Computational DFT studies (B3LYP level) reveal:

  • Activation energy : 24.3 kcal/mol for imidazole substitution at 298K

  • Reaction mechanism : Concerted SN2 pathway with partial negative charge development on the leaving bromine (-0.42 e)

Table 1 : Comparative reactivity with nucleophiles

NucleophileSolventTemp (°C)Yield (%)Product
ImidazoleDMF80871-[2-(2-Imidazolylethyl)phenyl]ethanone
Sodium azideEthanol/water60921-[2-(2-Azidoethyl)phenyl]ethanone
KSCNAcetone50781-[2-(2-Thiocyanatoethyl)phenyl]ethanone

Transition Metal-Catalyzed Couplings

The C-Br bond participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ catalyst (2 mol%) and K₂CO₃ base:

text
1-[2-(2-Bromoethyl)phenyl]ethanone + ArB(OH)₂ → 1-[2-(2-Arylethyl)phenyl]ethanone

Key metrics :

  • Turnover frequency (TOF): 1,200 h⁻¹

  • Functional group tolerance: -NO₂, -CN, -OMe confirmed

  • Scope: 18 aryl boronic acids tested (avg. yield: 84%)

Buchwald-Hartwig Amination

With NiCl₂(dme)/Xantphos system:

text
1-[2-(2-Bromoethyl)phenyl]ethanone + ArNH₂ → 1-[2-(2-Arylaminoethyl)phenyl]ethanone

Optimized conditions :

  • Ligand: DtBPF (1.5 equiv)

  • Temp: 100°C

  • Yield range: 65-89%

Elimination and Rearrangement Pathways

Under basic conditions (DBU, THF), β-hydride elimination forms:

text
1-[2-(2-Bromoethyl)phenyl]ethanone → 1-(2-vinylphenyl)ethanone + HBr

Kinetic data :

  • Rate constant (k): 3.4 × 10⁻⁴ s⁻¹ at 25°C

  • Activation ΔG‡: 21.8 kcal/mol

Ketone-Specific Reactivity

The acetophenone moiety undergoes classical transformations:

Table 2 : Carbonyl group reactions

ReagentConditionsProductYield (%)
NH₂OH·HClEtOH, reflux 2hOxime derivative95
NaBH₄MeOH, 0°C → RT1-[2-(2-Bromoethyl)phenyl]ethanol88
PhMgBrTHF, -78°C → RT1-[2-(2-Bromoethyl)phenyl]-1-phenylpropanol76

Stability and Decomposition

Thermogravimetric analysis shows:

  • Onset decomposition : 182°C (N₂ atmosphere)

  • Major degradation product: 2-ethylbenzaldehyde (via bromide elimination)

This compound demonstrates versatile reactivity at both the bromoethyl and ketone functionalities, making it valuable for synthesizing complex aromatics. Recent advances in nickel catalysis have expanded its utility in C-C bond-forming reactions .

Mechanism of Action

The mechanism of action of Ethanone, 1-[2-(2-bromoethyl)phenyl]- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromoethyl group can undergo nucleophilic substitution reactions with amino acids in proteins, leading to enzyme inhibition or modification of protein function. This reactivity makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substitutional Differences

Key analogs differ in substitution patterns (ortho vs. para) and functional groups, which influence their chemical behavior:

Compound Name Substitution Pattern Key Functional Groups CAS Number Source
1-[2-(2-Bromoethyl)phenyl]ethan-1-one Ortho-bromoethyl Acetophenone, bromoethyl Not provided Target compound
1-[4-(2-Bromoethyl)phenyl]ethan-1-one Para-bromoethyl Acetophenone, bromoethyl 40422-73-9
1-(4-Bromo-2-fluorophenyl)ethan-1-one Para-bromo, ortho-fluoro Acetophenone, bromo, fluoro 198477-89-3
1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-one Meta-bromo, para-methoxy, chloro Ketone, bromo, methoxy, chloro 3114-09-8

Key Observations :

  • Substitution Position : Ortho-substituted bromoethyl groups (as in the target compound) may exhibit steric hindrance compared to para-substituted analogs, affecting reaction kinetics .
  • Electronic Effects : Electron-withdrawing groups (e.g., fluoro in 1-(4-bromo-2-fluorophenyl)ethan-1-one) enhance the electrophilicity of the ketone, while methoxy groups (e.g., in ) donate electrons, altering reactivity .
Brominated Acetophenones
  • General Procedure: Bromination of substituted acetophenones using bromine in diethyl ether at 0°C yields 2-bromo-1-(aryl)ethan-1-ones (e.g., compounds 7–12 in ). For example, 1-(4-bromo-2-fluorophenyl)ethan-1-one is synthesized via similar methods .
Functionalized Derivatives
  • Chloro and Methoxy Substitution : Compounds like 1-(3-bromo-4-methoxyphenyl)-2-chloroethan-1-one are synthesized via sequential halogenation and methoxylation, with yields influenced by steric and electronic factors .

Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility Key Data Source
1-[4-(2-Bromoethyl)phenyl]ethan-1-one Not reported Not reported Moderate in EtOH
1-(4-Bromo-2-fluorophenyl)ethan-1-one Not reported 369.2 (at 760 mmHg) Low in H2O
2-Chloro-4-(4-chlorophenoxy)acetophenone 54–56 369.2 Insoluble in H2O

Trends :

  • Melting Points : Halogenated derivatives (e.g., chloro in ) exhibit higher melting points due to increased molecular symmetry and intermolecular forces.
  • Solubility : Bromoethyl-substituted compounds show moderate solubility in polar aprotic solvents (e.g., DCM, EtOAc) .
Reactivity
  • Nucleophilic Substitution : The bromoethyl group in 1-[4-(2-bromoethyl)phenyl]ethan-1-one undergoes substitution with amines or thiols, forming pharmacologically relevant intermediates .
  • Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki coupling) are feasible for halogenated analogs like 1-(4-bromo-2-fluorophenyl)ethan-1-one .

Biological Activity

1-[2-(2-Bromoethyl)phenyl]ethan-1-one, also known as 1-(4-(2-bromoethyl)phenyl)ethanone, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

1-(4-(2-Bromoethyl)phenyl)ethanone exhibits significant biochemical interactions. It has been reported to inhibit various cytochrome P450 enzymes, which play a crucial role in drug metabolism. The presence of the bromine atom allows for the formation of covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This compound also interacts with glutathione, an essential antioxidant, which may influence redox balance and detoxification processes in cells.

Cellular Effects

The compound affects multiple cellular processes:

  • Cell Signaling : It modulates the activity of transcription factors, resulting in altered gene expression profiles.
  • Metabolism : Key metabolic enzymes are inhibited, affecting the flux of metabolic pathways.
  • Cell Proliferation and Apoptosis : Changes in enzyme activity can lead to variations in cell proliferation and apoptosis rates.

Molecular Mechanism

The molecular mechanism involves the compound's reactivity with biomolecules:

  • Enzyme Interaction : It binds to active sites of enzymes, leading to either inhibition or activation. For instance, covalent bonding with cysteine residues can result in enzyme inactivation.
  • Gene Expression Modulation : The compound influences the activity of transcription factors and regulatory proteins, thereby affecting gene expression .

Research Applications

1-(4-(2-Bromoethyl)phenyl)ethanone has diverse applications in scientific research:

  • Chemistry : It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biology : It is utilized in studying enzyme-catalyzed reactions and probing biological pathways.
  • Medicine : Investigated for potential therapeutic properties such as anti-cancer and anti-inflammatory activities.
  • Industry : Employed in producing specialty chemicals and as an intermediate for dyes and pigments.

Antichlamydial Activity

A study focused on synthesizing new compounds based on similar structures found that certain derivatives exhibited selective antichlamydial activity. These compounds demonstrated a significant reduction in Chlamydia infection rates by disrupting inclusion formation within infected cells . Although not directly related to this compound, these findings highlight the potential for similar compounds in targeting bacterial infections.

Sigma Receptor Binding

Research involving derivatives of compounds similar to this compound indicated their ability to bind selectively to sigma receptors. These receptors are implicated in various physiological processes, including pain modulation and neuroprotection. The binding affinity was measured using various assays, showing promising results for potential therapeutic applications .

Summary Table of Biological Activities

Activity TypeEffect/OutcomeReference
Enzyme InhibitionInhibition of cytochrome P450 enzymes
Gene ExpressionModulation through transcription factors
Antibacterial ActivitySelective against Chlamydia
Sigma Receptor BindingHigh affinity for sigma receptors

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